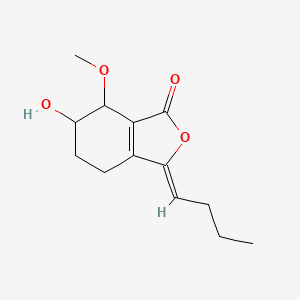

6-Hydroxy-7-methoxydihydroligustilide

Description

Properties

Molecular Formula |

C13H18O4 |

|---|---|

Molecular Weight |

238.28 g/mol |

IUPAC Name |

(3Z)-3-butylidene-6-hydroxy-7-methoxy-4,5,6,7-tetrahydro-2-benzofuran-1-one |

InChI |

InChI=1S/C13H18O4/c1-3-4-5-10-8-6-7-9(14)12(16-2)11(8)13(15)17-10/h5,9,12,14H,3-4,6-7H2,1-2H3/b10-5- |

InChI Key |

XJEUNELMMQEXLN-YHYXMXQVSA-N |

Isomeric SMILES |

CCC/C=C\1/C2=C(C(C(CC2)O)OC)C(=O)O1 |

Canonical SMILES |

CCCC=C1C2=C(C(C(CC2)O)OC)C(=O)O1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Stereoselective Synthesis of 6-Hydroxy-7-methoxydihydroligustilide

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed stereoselective synthesis of 6-Hydroxy-7-methoxydihydroligustilide, a natural product of interest for its potential biological activities. Due to the absence of a documented direct stereoselective synthesis in the current literature, this guide presents a rational synthetic approach based on established methodologies for the asymmetric synthesis of related phthalide (B148349) core structures and stereoselective hydroxylation techniques. The proposed pathway is designed to provide high stereocontrol, offering a viable route for the preparation of this target molecule for further research and development.

Retrosynthetic Analysis

A logical retrosynthetic analysis of this compound suggests that the molecule can be constructed from a simpler 3-substituted phthalide intermediate. The key challenges in the synthesis are the stereoselective installation of the C6 hydroxyl group and the control of the stereocenter at C3. Our proposed forward synthesis will, therefore, focus on establishing the C3 stereocenter via an asymmetric alkylation or a related enantioselective method, followed by a diastereoselective hydroxylation to introduce the C6 hydroxyl group.

Proposed Synthetic Pathway

The proposed synthetic pathway commences with the preparation of a 7-methoxyphthalide precursor, followed by an asymmetric introduction of the butyl side chain at the C3 position. The final key step involves a diastereoselective hydroxylation of the dihydro-intermediate to yield the target molecule.

Caption: Proposed synthetic pathway for this compound.

Key Experimental Protocols

The starting material, 7-methoxyphthalide, can be readily synthesized from commercially available 2-formyl-3-methoxybenzoic acid via a simple reduction reaction.

-

Protocol: To a solution of 2-formyl-3-methoxybenzoic acid (1.0 eq) in methanol, sodium borohydride (B1222165) (1.5 eq) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is acidified with 1 M HCl. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford 7-methoxyphthalide.

The crucial C3 stereocenter can be established using an asymmetric alkylation of the phthalide enolate. This can be achieved using a chiral auxiliary or a chiral catalyst. A well-established method involves the use of a chiral phase-transfer catalyst.

-

Protocol: A mixture of 7-methoxyphthalide (1.0 eq) and a chiral cinchona alkaloid-derived phase-transfer catalyst (0.1 eq) in toluene (B28343) is treated with 50% aqueous sodium hydroxide. Butyl bromide (1.2 eq) is then added, and the reaction is stirred vigorously at room temperature for 24-48 hours. The reaction is quenched with water, and the layers are separated. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography to yield the enantioenriched 3-butyl-7-methoxyphthalide.

The phthalide ring is then reduced to the corresponding dihydroligustilide. This can be achieved through catalytic hydrogenation.

-

Protocol: 3-Butyl-7-methoxyphthalide (1.0 eq) is dissolved in ethanol, and a catalytic amount of Palladium on carbon (10 mol%) is added. The mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature until the starting material is consumed (monitored by TLC). The catalyst is removed by filtration through Celite, and the filtrate is concentrated to give the desired product.

The final step is the stereoselective introduction of the hydroxyl group at the C6 position. This can be accomplished via an asymmetric dihydroxylation of the corresponding unsaturated lactone or, more directly, through a stereoselective hydroxylation of the enolate of the saturated lactone. An organocatalytic approach for the α-hydroxylation of lactones has been reported and can be adapted here.

-

Protocol: To a solution of 3-Butyl-7-methoxy-4,5-dihydroligustilide (1.0 eq) and a guanidine-urea bifunctional organocatalyst (0.1 eq) in a suitable solvent like dichloromethane, an oxidizing agent such as cumene (B47948) hydroperoxide (1.5 eq) is added at -20 °C. The reaction is stirred at this temperature for 12-24 hours. The reaction is then quenched with a saturated aqueous solution of sodium thiosulfate. The organic layer is separated, washed with brine, dried, and concentrated. Purification by column chromatography affords the final product, this compound.

Quantitative Data Summary

The following table summarizes representative quantitative data for the key stereoselective transformations, based on analogous reactions reported in the literature.

| Step | Transformation | Catalyst/Auxiliary | Yield (%) | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) |

| 3.2 | Asymmetric Alkylation of 7-Methoxyphthalide | Chiral Phase-Transfer Catalyst | 70-90 | 85-95% ee |

| 3.4 | Stereoselective α-Hydroxylation of Lactone | Guanidine-Urea Bifunctional Catalyst | 60-80 | >95:5 dr |

Logical Workflow for Catalyst Selection

The selection of the appropriate catalyst is critical for achieving high stereoselectivity in the key synthetic steps. The following diagram illustrates the decision-making process for catalyst selection in the asymmetric alkylation and hydroxylation steps.

Caption: Decision workflow for selecting chiral catalysts.

Conclusion

The proposed stereoselective synthesis of this compound provides a robust and adaptable framework for obtaining this natural product in high enantiomeric and diastereomeric purity. The key steps rely on well-precedented asymmetric transformations, for which detailed experimental protocols and expected outcomes have been provided based on analogous systems. This guide serves as a valuable resource for researchers in natural product synthesis and medicinal chemistry, enabling the synthesis of this and related compounds for the exploration of their therapeutic potential. Further optimization of reaction conditions may be necessary to achieve the desired efficiency and selectivity for this specific substrate.

The Metabolic Genesis of 6-Hydroxy-7-methoxydihydroligustilide: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hydroxy-7-methoxydihydroligustilide, a derivative of the bioactive phthalide (B148349) compound ligustilide (B1675387) found in various medicinal plants of the Apiaceae family, is not a primary product of a known plant biosynthetic pathway. Instead, evidence strongly suggests its formation through the metabolic transformation of its precursor, ligustilide or dihydroligustilide, within the mammalian system, primarily the liver. This technical guide delineates the proposed metabolic pathway for the biosynthesis of this compound, focusing on the key enzymatic reactions, and provides a comprehensive overview of the experimental methodologies employed in the elucidation of such metabolic fates.

Proposed Metabolic Pathway of this compound

The biosynthesis of this compound is postulated to be a multi-step enzymatic process initiated from the precursor molecule, (Z)-ligustilide. The pathway likely involves reduction, hydroxylation, and methoxylation reactions, primarily catalyzed by cytochrome P450 (CYP450) enzymes and other phase I metabolic enzymes in the liver.

The proposed pathway is as follows:

-

Reduction: The initial step likely involves the reduction of the double bond in the lactone ring of (Z)-ligustilide to form dihydroligustilide. This reaction can be catalyzed by reductases present in the liver.

-

Hydroxylation: Dihydroligustilide then undergoes aromatic hydroxylation at the C6 position. This reaction is a classic phase I metabolic transformation mediated by CYP450 monooxygenases.[1][2][3] Several CYP450 isoforms are known to be involved in the metabolism of xenobiotics and can catalyze such site-specific hydroxylations.

-

Methoxylation: Subsequent to hydroxylation, the newly introduced hydroxyl group at the C6 position can be methylated to form a methoxy (B1213986) group. This O-methylation reaction is typically catalyzed by catechol-O-methyltransferase (COMT), another important phase I metabolic enzyme.

This proposed pathway is based on the well-established principles of drug metabolism and the known metabolic fate of ligustilide and related compounds.[1][2][3]

Proposed metabolic pathway for the formation of this compound.

Quantitative Data Summary

Currently, there is a lack of specific quantitative data in the public domain regarding the biosynthesis of this compound. However, studies on the metabolism of ligustilide provide valuable insights into the efficiency of related metabolic reactions.

| Parameter | Value | Organism/System | Reference |

| Ligustilide Metabolism | |||

| Half-life (in vitro) | ~15-20 min | Rat Liver Microsomes | [1] |

| Major Metabolites | Hydroxylated and glucuronidated derivatives | Rat and Human Hepatocytes | [2][3] |

| CYP450 Involvement | |||

| Key Enzymes | CYP3A4, CYP2D6, CYP1A2 | Human Liver Microsomes | [1] |

Experimental Protocols

The elucidation of the metabolic pathway of xenobiotics like ligustilide involves a series of well-established in vitro and in vivo experimental protocols.

In Vitro Metabolism using Liver Microsomes

This protocol is designed to identify the primary metabolites of a compound and the CYP450 enzymes involved in its metabolism.

Objective: To determine the metabolic profile of dihydroligustilide and identify the formation of this compound.

Materials:

-

Dihydroligustilide

-

Pooled human or rat liver microsomes

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate (B84403) buffer (pH 7.4)

-

Specific CYP450 chemical inhibitors (e.g., ketoconazole (B1673606) for CYP3A4, quinidine (B1679956) for CYP2D6)

-

Recombinant human CYP450 enzymes

-

Acetonitrile (ACN) or Methanol (MeOH) for quenching

-

LC-MS/MS system

Procedure:

-

Incubation Mixture Preparation: Prepare an incubation mixture containing liver microsomes, phosphate buffer, and the NADPH regenerating system.

-

Substrate Addition: Add dihydroligustilide to the incubation mixture to a final concentration of 1-10 µM.

-

Incubation: Incubate the mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold ACN or MeOH.

-

Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.

-

LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to identify and quantify the parent compound and its metabolites.

-

Reaction Phenotyping (Optional): To identify the specific CYP450 isoforms involved, perform incubations in the presence of specific chemical inhibitors or using recombinant CYP450 enzymes.

Workflow for in vitro metabolism studies using liver microsomes.

Metabolite Identification using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To structurally elucidate the metabolites formed during in vitro or in vivo studies.

Procedure:

-

HRMS Analysis: Utilize HRMS (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements of the parent compound and its metabolites. This allows for the determination of elemental compositions and the identification of metabolic transformations (e.g., +16 Da for hydroxylation, +14 Da for methylation).

-

Tandem MS (MS/MS) Analysis: Perform MS/MS fragmentation of the metabolite ions to obtain structural information. The fragmentation pattern of the metabolite is compared to that of the parent compound to pinpoint the site of modification.

-

NMR Spectroscopy: For definitive structure elucidation, especially for novel metabolites, isolation of the metabolite is required, followed by 1D and 2D NMR (e.g., COSY, HSQC, HMBC) analysis. NMR provides unambiguous information about the chemical structure and stereochemistry.

Conclusion

The formation of this compound is a compelling example of how the mammalian metabolic machinery can modify natural products, potentially altering their bioactivity and pharmacokinetic profiles. While direct evidence for its biosynthesis is still emerging, the proposed metabolic pathway involving reduction, hydroxylation, and methoxylation provides a solid framework for future research. The experimental protocols detailed herein offer a robust approach for the definitive identification and quantification of this and other metabolites of ligustilide, paving the way for a deeper understanding of its pharmacological effects and potential for drug development.

References

- 1. Metabolic profiling of ligustilide and identification of the metabolite in rat and human hepatocytes by liquid chromatography combined with high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Studying Mass Balance and the Stability of (Z)-Ligustilide from Angelica sinensis Helps to Bridge a Botanical Instability-Bioactivity Chasm - PMC [pmc.ncbi.nlm.nih.gov]

isolation and purification of 6-Hydroxy-7-methoxydihydroligustilide from Cnidium officinale

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation and purification of 6-Hydroxy-7-methoxydihydroligustilide, a bioactive phthalide (B148349) derivative, from the rhizome of Cnidium officinale. This document details the experimental protocols, quantitative data on its biological activity, and visual representations of the isolation workflow and its known mechanism of action.

Introduction

Cnidium officinale Makino, a perennial plant belonging to the Apiaceae family, has a long history of use in traditional Asian medicine for its diverse pharmacological activities, including anti-inflammatory, sedative, and anti-fungal properties.[1][2] The rhizome of this plant is a rich source of various bioactive compounds, primarily phthalide derivatives. Among these, (Z)-6-Hydroxy-7-methoxy-dihydroligustilide has garnered scientific interest for its potential therapeutic applications. This guide outlines the methodology for its extraction, isolation, and purification.

Experimental Protocols

The isolation of this compound from the dried rhizome of Cnidium officinale involves a multi-step process encompassing extraction, fractionation, and chromatographic purification.

Plant Material and Extraction

-

Plant Material : Dried and ground rhizomes of Cnidium officinale (1.8 kg) are used as the starting material.[1]

-

Extraction : The ground rhizomes are extracted three times with methanol (B129727) (MeOH; 8 L) at a temperature of 46°C.[1]

-

Concentration : The resulting extracts are combined and evaporated under a vacuum to yield a crude methanol extract (251.04 g).[1]

Solvent Partitioning (Fractionation)

-

The crude methanol extract is suspended in water and partitioned three times with dichloromethane (B109758) (DCM; 1 L).[1]

-

The DCM and water layers are separated and evaporated to yield a DCM fraction (68.84 g) and a water fraction (80.65 g).[1] this compound is found within the organic DCM fraction.

Chromatographic Purification

While the cited literature does not provide an exhaustive, step-by-step protocol for the final purification of this compound, a general workflow can be inferred based on standard phytochemical isolation techniques. This typically involves column chromatography followed by further purification steps.

-

Silica (B1680970) Gel Column Chromatography : The DCM fraction is subjected to silica gel column chromatography.

-

Elution Gradient : A gradient of solvents, commonly starting with a non-polar solvent like n-hexane and gradually increasing in polarity with a solvent such as ethyl acetate, is used to elute the compounds.

-

Fraction Collection : Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Further Purification : Fractions containing the target compound are combined and may be subjected to further purification using techniques like preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.

Structural Elucidation

The chemical structure of the isolated compound is confirmed through spectroscopic analysis, including 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy, and by comparison with previously reported data.[1]

Quantitative Data

The biological activity of this compound has been evaluated, particularly for its anti-inflammatory effects.

| Compound | Biological Activity | Assay System | IC50 Value (μM) |

| (Z)-6-Hydroxy-7-methoxy-dihydroligustilide | Inhibition of Nitric Oxide (NO) release | Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells | 152.95 ± 4.23 |

Table 1: In vitro anti-inflammatory activity of (Z)-6-Hydroxy-7-methoxy-dihydroligustilide.[1][3][4]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and purification of this compound from Cnidium officinale.

Caption: Workflow for the Isolation of this compound.

Signaling Pathway

This compound has been shown to exhibit anti-inflammatory effects by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated macrophages.[2][4] The diagram below depicts this inhibitory action.

Caption: Inhibition of Inflammatory Mediators by this compound.

Conclusion

This technical guide summarizes the key procedures for the successful isolation and purification of this compound from Cnidium officinale. The provided experimental outline, coupled with the quantitative biological data and visual diagrams, offers a solid foundation for researchers and drug development professionals interested in this promising natural product. Further research to fully elucidate its mechanism of action and to optimize purification protocols is warranted to explore its full therapeutic potential.

References

- 1. Components of Rhizome Extract of Cnidium officinale Makino and Their In vitro Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Components of rhizome extract of Cnidium officinale Makino and their in vitro biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Natural Origins of 6-Hydroxy-7-methoxydihydroligustilide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of the phthalide (B148349) compound 6-Hydroxy-7-methoxydihydroligustilide. Phthalides, a class of aromatic lactones, are recognized for their significant biological activities and are of growing interest in the fields of pharmacology and drug development. This document details the known botanical origins of this compound, presents available data on its occurrence, outlines methodologies for its extraction and analysis, and illustrates a plausible biosynthetic pathway.

Natural Sources of this compound

This compound has been identified as a constituent of several medicinal plants, primarily within the Apiaceae (Umbelliferae) family, which is renowned for its rich phytochemical diversity. The compound has also been reported in the Compositae family. The primary plant sources are summarized in the table below.

| Plant Species | Family | Plant Part | Notes |

| Angelica sinensis (Oliv.) Diels | Apiaceae | Root (Radix Angelicae Sinensis) | A well-known herb in traditional Chinese medicine, commonly known as "Dong Quai". |

| Cnidium officinale Makino | Apiaceae | Rhizome | Used in traditional medicine for its anti-inflammatory properties. |

| Ligusticum chuanxiong Hort. | Apiaceae | Rhizome | A key herb in traditional Chinese medicine for promoting blood circulation. |

| Echinacea angustifolia DC. | Compositae | Not specified | A plant known for its immunomodulatory effects. |

While the presence of this compound in these species is documented, comprehensive quantitative data on its concentration remains limited in publicly available literature. Most analytical studies on these plants have focused on the quantification of more abundant phthalides, such as Z-ligustilide. Further research is required to establish the typical yield of this compound from these natural sources.

Experimental Protocols: Extraction and Quantification

The isolation and quantification of this compound from its natural sources typically involve solvent extraction followed by chromatographic separation and detection. Below is a representative protocol based on methodologies used for related phthalides in the Apiaceae family. It should be noted that this protocol would require specific optimization and validation for the precise quantification of this compound.

Sample Preparation and Extraction

-

Grinding: The dried plant material (e.g., rhizomes of Ligusticum chuanxiong) is pulverized into a fine powder to increase the surface area for efficient extraction.

-

Solvent Extraction: A known quantity of the powdered plant material is extracted with a suitable organic solvent. Methanol or ethanol (B145695) are commonly used. The extraction can be performed using methods such as maceration, soxhlet extraction, or ultrasound-assisted extraction (UAE) to enhance efficiency.

-

Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

A general High-Performance Liquid Chromatography (HPLC) method coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is suitable for the quantification of this compound.

-

Chromatographic System: A standard HPLC system equipped with a pump, autosampler, column oven, and a DAD or MS detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is typically used for the separation of phthalides.

-

Mobile Phase: A gradient elution using a mixture of water (often with a small amount of acid like formic or acetic acid to improve peak shape) and a polar organic solvent such as acetonitrile (B52724) or methanol.

-

Detection: The DAD can be set to monitor at the ultraviolet (UV) absorbance maximum of the phthalide chromophore. For higher selectivity and sensitivity, an MS detector can be used in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode.

-

Quantification: A calibration curve is constructed using a certified reference standard of this compound at various concentrations. The concentration of the analyte in the plant extract is then determined by comparing its peak area to the calibration curve.

Experimental workflow for the extraction and analysis.

Plausible Biosynthetic Pathway

The biosynthesis of phthalides in the Apiaceae family is generally understood to originate from the polyketide pathway. While the specific enzymatic steps leading to this compound have not been fully elucidated, a plausible pathway can be proposed based on the known biosynthesis of related compounds. The pathway likely involves the formation of a polyketide chain from acetate (B1210297) and malonate units, followed by cyclization and a series of hydroxylation and methylation reactions.

A plausible biosynthetic pathway for this compound.

Conclusion

This compound is a naturally occurring phthalide with documented presence in several important medicinal plants of the Apiaceae and Compositae families. While its isolation has been reported, there is a clear need for further research to quantify its concentration in these botanical sources and to fully elucidate its biosynthetic pathway. The methodologies and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of this promising bioactive compound. The development of validated analytical methods and a deeper understanding of its biosynthesis are crucial steps towards unlocking its full therapeutic potential.

In-Depth Technical Guide: 6-Hydroxy-7-methoxydihydroligustilide Spectroscopic Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR) and mass spectrometry data for 6-Hydroxy-7-methoxydihydroligustilide, a naturally occurring phthalide (B148349) with potential therapeutic applications. The information presented is intended to support research and development efforts in pharmacology and medicinal chemistry.

Spectroscopic Data

The structural elucidation of this compound, isolated from the rhizome of Cnidium officinale, was established through comprehensive spectroscopic analysis. The following tables summarize the ¹H NMR, ¹³C NMR, and High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS) data for the (±)-(3E)-trans isomer of the compound.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz |

| 4 | 2.30 | m | |

| 5 | 2.23 | m | |

| 6 | 4.48 | m | |

| 7 | 4.02 | d | 3.2 |

| 8 | 2.90 | m | |

| 9 | 5.28 | t | 7.2 |

| 10 | 2.15 | m | |

| 11 | 1.48 | m | |

| 12 | 0.95 | t | 7.2 |

| 7-OCH₃ | 3.45 | s |

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Position | Chemical Shift (δ) ppm |

| 1 | 168.5 |

| 3 | 148.7 |

| 3a | 125.4 |

| 4 | 22.1 |

| 5 | 28.3 |

| 6 | 76.5 |

| 7 | 88.7 |

| 7a | 151.2 |

| 8 | 45.6 |

| 9 | 154.2 |

| 10 | 29.7 |

| 11 | 22.5 |

| 12 | 13.8 |

| 7-OCH₃ | 58.1 |

Table 3: High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS) Data

| Ion | Calculated m/z | Found m/z |

| [M]⁺ | 250.1205 | 250.1201 |

Experimental Protocols

The following protocols outline the methodologies used for the isolation and spectroscopic analysis of this compound.

Isolation of (±)-(3E)-trans-6-Hydroxy-7-methoxydihydroligustilide

The dried rhizomes of Cnidium officinale were extracted with methanol (B129727). The resulting extract was then suspended in water and partitioned successively with n-hexane, chloroform (B151607) (CHCl₃), ethyl acetate (B1210297), and n-butanol. The CHCl₃-soluble fraction was subjected to silica (B1680970) gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate to yield several fractions. Further purification of one of the fractions by preparative HPLC with a gradient of methanol in water containing 0.1% trifluoroacetic acid afforded pure (±)-(3E)-trans-6-Hydroxy-7-methoxydihydroligustilide.

NMR Spectroscopy

¹H and ¹³C NMR spectra were recorded on a JEOL JNM-ECP 400 spectrometer operating at 400 MHz for ¹H and 100 MHz for ¹³C. Samples were dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (CHCl₃: δH 7.26, δC 77.16).

Mass Spectrometry

High-resolution electrospray ionization mass spectra (HREIMS) were obtained using a JEOL JMS-700 mass spectrometer.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and structural elucidation of this compound.

Caption: Isolation and identification workflow.

An In-depth Technical Guide to 6-Hydroxy-7-methoxydihydroligustilide: Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hydroxy-7-methoxydihydroligustilide, a natural product isolated from sources such as the roots of Angelica sinensis, is a compound of interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of its known chemical properties and an analysis of its stability. Due to the limited availability of direct experimental data for this specific compound, this guide also incorporates information from structurally similar compounds to infer potential characteristics and recommends experimental protocols for its thorough investigation.

Chemical Properties

This compound is an oily substance with the molecular formula C13H18O4 and a molecular weight of approximately 238.3 g/mol .[1] It is soluble in a range of organic solvents, including chloroform, dichloromethane, ethyl acetate (B1210297), dimethyl sulfoxide (B87167) (DMSO), and acetone.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C13H18O4 | [1] |

| Molecular Weight | 238.3 g/mol | [1] |

| Physical Description | Oil | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| pKa | Data not available |

Chemical Stability

Direct experimental data on the chemical stability of this compound is currently unavailable in the public domain. However, based on its chemical structure, which includes a lactone ring, a hydroxyl group, and a methoxy (B1213986) group, several potential degradation pathways can be anticipated. It is recommended that the following stability aspects be experimentally evaluated.

2.1. Sensitivity to Light (Photostability)

Compounds with chromophores, such as the aromatic ring and carbonyl group in this compound, have the potential to absorb light, which can lead to photodegradation.

2.2. Sensitivity to Temperature (Thermal Stability)

The presence of functional groups like the lactone and hydroxyl group may render the molecule susceptible to thermal decomposition. Elevated temperatures could potentially lead to hydrolysis, dehydration, or other degradation reactions.

2.3. Sensitivity to pH (Hydrolytic Stability)

The lactone ring in the structure is susceptible to hydrolysis, particularly under acidic or basic conditions. This would lead to the opening of the ring and the formation of a hydroxy carboxylic acid derivative. The stability of the compound should be assessed across a range of pH values to determine its optimal storage and formulation conditions.

2.4. Sensitivity to Oxidation

The phenolic hydroxyl group and the benzylic position of the dihydro-isobenzofuranone core could be susceptible to oxidation. The presence of oxidizing agents or exposure to air could lead to the formation of degradation products.

Experimental Protocols

Due to the absence of specific published experimental protocols for this compound, this section outlines general methodologies that are recommended for its analysis and stability testing.

3.1. High-Performance Liquid Chromatography (HPLC) for Purity and Stability Analysis

A validated stability-indicating HPLC method is crucial for the analysis of this compound.

-

Objective: To develop a validated HPLC method for the quantification of this compound and its degradation products.

-

Methodology:

-

Column: A C18 reversed-phase column is a suitable starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) would likely provide good separation.

-

Detection: UV detection at a wavelength corresponding to the maximum absorbance of the compound.

-

Validation: The method should be validated according to ICH guidelines, including parameters such as specificity, linearity, range, accuracy, precision, detection limit, and quantitation limit.

-

-

Forced Degradation Studies: To establish the stability-indicating nature of the HPLC method, forced degradation studies should be performed under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR spectroscopy are essential for the unambiguous identification and structural confirmation of this compound and its potential degradation products.

-

Objective: To confirm the chemical structure and identify any degradation products.

-

Methodology:

-

Samples of the pure compound and its degradation products should be dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra should be acquired to fully assign all proton and carbon signals.

-

3.3. Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

MS is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation patterns.

-

Objective: To confirm the molecular weight and aid in the identification of degradation products.

-

Methodology:

-

Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a mass analyzer (e.g., quadrupole, time-of-flight) can be used.

-

High-resolution mass spectrometry (HRMS) will provide accurate mass measurements to confirm the elemental composition.

-

Tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation patterns, which can help in the structural elucidation of unknown degradation products.

-

Potential Signaling Pathways

While direct studies on the signaling pathways modulated by this compound are limited, the known anti-inflammatory and neuroprotective effects of structurally similar compounds suggest potential involvement of key cellular signaling cascades.

4.1. Inhibition of NF-κB Signaling Pathway

Many natural products with anti-inflammatory properties exert their effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][4][5][6][7] Inhibition of this pathway leads to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes.

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

4.2. Activation of Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of the cellular antioxidant response.[8] Activation of Nrf2 by bioactive compounds can lead to the expression of antioxidant enzymes, providing neuroprotective and anti-inflammatory effects.

Caption: Postulated activation of the Nrf2 antioxidant response pathway.

Conclusion

This compound is a natural product with potential therapeutic applications. This guide has summarized its known chemical properties and highlighted the significant need for further research into its chemical stability. The provided general experimental protocols offer a starting point for the comprehensive characterization of this compound. Furthermore, the exploration of its effects on key signaling pathways, such as NF-κB and Nrf2, will be crucial in elucidating its mechanism of action and advancing its potential as a drug candidate. It is imperative that future studies focus on generating robust experimental data to fill the existing knowledge gaps regarding the stability and biological activity of this promising molecule.

References

- 1. biocrick.com [biocrick.com]

- 2. This compound | CAS:210036-09-2 | Manufacturer ChemFaces [chemfaces.com]

- 3. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 6,7-dihydroxy-3,4-dihydroisoquinoline: a novel inhibitor of nuclear factor-kappaB and in vitro invasion in murine mammary cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CKD-712, (S)-1-(α-naphthylmethyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline, Inhibits the NF-κB Activation and Augments Akt Activation during TLR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemdiv.com [chemdiv.com]

- 8. 7,8-Dihydroxyflavone activates Nrf2/HO-1 signaling pathways and protects against osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

literature review on the bioactivity of 6-Hydroxy-7-methoxydihydroligustilide

Lack of Publicly Available Data on 6-Hydroxy-7-methoxydihydroligustilide

A comprehensive search of publicly available scientific literature reveals a significant gap in the documentation of the bioactivity of this compound. While the existence of this compound is confirmed, with a registered CAS number of 210036-09-2, there is no readily accessible research detailing its specific biological effects, underlying mechanisms of action, or associated signaling pathways. Consequently, the creation of a detailed technical guide with quantitative data, experimental protocols, and signaling pathway diagrams for this specific molecule is not feasible at this time.

To provide a relevant and informative overview for researchers, scientists, and drug development professionals, this document will instead focus on the well-documented bioactivities of the parent compound, ligustilide (B1675387) , and its related derivatives. These compounds belong to the same chemical class and are major bioactive constituents of medicinal plants such as Angelica sinensis (Danggui) and Ligusticum chuanxiong (Chuanxiong). The information presented here on ligustilide and its analogues may offer valuable insights into the potential pharmacological profile of this compound.

Bioactivity of Ligustilide and its Derivatives: A Review of the Landscape

Ligustilide, a primary phthalide (B148349) derivative found in several traditional Chinese medicinal herbs, has garnered considerable scientific interest for its diverse pharmacological activities.[1][2] Extensive research has demonstrated its potential therapeutic applications in a range of conditions, primarily focusing on its neuroprotective, anti-inflammatory, and anticancer properties.[2][3]

Neuroprotective Effects

A significant body of research points to the neuroprotective potential of ligustilide.[1] Studies have shown that it can exert protective effects against oxidative damage in neuronal cells, suggesting its potential utility in the management of neurodegenerative diseases.[4] The mechanisms underlying these effects are multifaceted and are an active area of investigation.

Anti-inflammatory Activity

Ligustilide has been shown to possess potent anti-inflammatory properties.[3] Research indicates that it can inhibit the production of pro-inflammatory mediators.[4] The anti-inflammatory effects of ligustilide are attributed to its ability to modulate key signaling pathways involved in the inflammatory response.

One of the primary mechanisms of its anti-inflammatory action involves the regulation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[4] By inhibiting the activation of these pathways, ligustilide can suppress the expression of inflammatory genes and the subsequent production of inflammatory cytokines.

Logical Relationship of Ligustilide's Anti-inflammatory Action

References

- 1. [Research progress studies on pharmacology and pharmacokinetics of ligustilide] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Z-ligustilide: A review of its pharmacokinetics and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Preliminary Anti-Inflammatory Screening of 6-Hydroxy-7-methoxydihydroligustilide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary anti-inflammatory screening of 6-Hydroxy-7-methoxydihydroligustilide, a natural compound isolated from the rhizome of Cnidium officinale. The document details the experimental methodologies, presents quantitative data on its inhibitory effects on key inflammatory mediators, and explores the potential signaling pathways involved.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. A key cellular player in the inflammatory process is the macrophage, which, upon activation by stimuli like lipopolysaccharide (LPS), produces a cascade of pro-inflammatory mediators. These include nitric oxide (NO), prostaglandins (B1171923), and cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The production of these mediators is largely regulated by the activation of intracellular signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Natural products represent a rich source of novel anti-inflammatory agents. This compound, a phthalide (B148349) derivative, has been investigated for its potential to modulate the inflammatory response. This guide summarizes the foundational screening of this compound, providing researchers with the necessary data and protocols to inform further investigation and drug development efforts.

Data Presentation

The anti-inflammatory activity of this compound was primarily assessed by its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Table 1: Inhibitory Effect of this compound on Nitric Oxide (NO) Production

| Compound | Cell Line | Stimulant | Endpoint | IC50 (µM) | Reference |

| This compound | RAW 264.7 | LPS | NO Inhibition | 152.95 ± 4.23 | [1] |

Experimental Protocols

The following sections detail the key experimental methodologies employed in the preliminary anti-inflammatory screening of this compound.

Cell Culture and Treatment

Murine macrophage RAW 264.7 cells were utilized as the in vitro model for inflammation.

-

Cell Line: RAW 264.7 (murine macrophage)

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment Protocol:

-

Cells were seeded in appropriate culture plates and allowed to adhere overnight.

-

The culture medium was then replaced with fresh medium containing various concentrations of this compound.

-

After a pre-incubation period (typically 1-2 hours), cells were stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL to induce an inflammatory response.

-

Control groups included cells treated with vehicle (e.g., DMSO) and LPS alone.

-

Nitric Oxide (NO) Production Assay

The inhibitory effect on NO production was quantified by measuring the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant using the Griess assay.

-

Principle: The Griess reagent reacts with nitrite in a diazotization reaction to form a colored azo compound, the absorbance of which is proportional to the nitrite concentration.

-

Procedure:

-

After the treatment period, 100 µL of cell culture supernatant was mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

The mixture was incubated at room temperature for 10 minutes.

-

The absorbance was measured at 540 nm using a microplate reader.

-

The concentration of nitrite was determined from a standard curve generated with sodium nitrite.

-

The percentage of NO inhibition was calculated relative to the LPS-stimulated control group.

-

Western Blot Analysis for iNOS and COX-2 Expression

The effect of the compound on the protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade, can be determined by Western blotting.

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the cell lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

The membrane is then incubated with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

Pro-inflammatory Cytokine Measurement (ELISA)

The levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in the cell culture supernatant can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Principle: A capture antibody specific for the cytokine of interest is coated onto the wells of a microplate. The sample containing the cytokine is added, followed by a detection antibody conjugated to an enzyme (e.g., HRP). A substrate is then added, which is converted by the enzyme to produce a colored product. The intensity of the color is proportional to the amount of cytokine present.

-

Procedure:

-

ELISA plates are coated with the capture antibody.

-

Cell culture supernatants and standards are added to the wells.

-

The detection antibody is added.

-

A substrate solution is added, and the color is allowed to develop.

-

The reaction is stopped, and the absorbance is read at the appropriate wavelength.

-

Cytokine concentrations are determined from the standard curve.

-

Signaling Pathway Analysis

The anti-inflammatory effects of many natural compounds are mediated through the modulation of key signaling pathways. The following diagrams illustrate the general experimental workflow for investigating these pathways and the canonical NF-κB and MAPK signaling cascades, which are common targets for anti-inflammatory drugs.

Figure 1. General workflow for investigating signaling pathway modulation.

Figure 2. Potential inhibition of the NF-κB signaling pathway.

Figure 3. Potential inhibition of the MAPK signaling pathway.

Discussion and Future Directions

The preliminary screening of this compound demonstrates its potential as an anti-inflammatory agent, as evidenced by its ability to inhibit nitric oxide production in LPS-stimulated macrophages[1]. The reported IC50 value of 152.95 µM suggests moderate activity and provides a basis for further investigation[1].

To build upon these initial findings, future studies should focus on:

-

Comprehensive Dose-Response Analysis: Elucidating the dose-dependent effects of the compound on the production of a wider range of pro-inflammatory mediators, including prostaglandins (PGE2) and key cytokines (TNF-α, IL-6, IL-1β).

-

Mechanism of Action: Investigating the effect of this compound on the protein expression and enzymatic activity of iNOS and COX-2.

-

Signaling Pathway Elucidation: Determining the specific molecular targets within the NF-κB and MAPK signaling pathways. This would involve assessing the phosphorylation status of key signaling proteins such as p65, IκBα, p38, JNK, and ERK.

-

In Vivo Studies: Validating the in vitro anti-inflammatory effects in relevant animal models of inflammation to assess efficacy, pharmacokinetics, and safety.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and screening analogs of this compound to identify more potent and selective anti-inflammatory compounds.

Conclusion

This compound has emerged as a compound of interest with demonstrated inhibitory effects on nitric oxide production, a key hallmark of inflammation. The data and protocols presented in this technical guide serve as a foundational resource for researchers and drug development professionals to further explore its therapeutic potential as a novel anti-inflammatory agent. A thorough investigation into its mechanism of action and in vivo efficacy is warranted to advance this compound through the drug discovery pipeline.

References

Uncharted Territory: The Neuroprotective Potential of 6-Hydroxy-7-methoxydihydroligustilide Remains to be Explored

A comprehensive review of publicly available scientific literature reveals a significant gap in the current understanding of 6-Hydroxy-7-methoxydihydroligustilide and its potential neuroprotective effects. Despite targeted searches for its mechanism of action, in vivo efficacy, and established experimental protocols, no specific data or research articles detailing the neuroprotective properties of this particular compound could be identified.

This lack of information prevents the creation of an in-depth technical guide as requested. The core requirements, including the presentation of quantitative data, detailed experimental methodologies, and the visualization of signaling pathways, cannot be fulfilled without foundational research on the compound.

While the initial inquiry aimed to delve into the neuropharmacological profile of this compound, the scientific community has yet to publish findings on this specific molecule. Searches for related compounds with similar structural motifs or nomenclature, such as 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline and 7-hydroxymitragynine, yielded information on their respective biological activities. However, these findings are distinct and cannot be extrapolated to this compound.

For researchers, scientists, and drug development professionals interested in the neuroprotective potential of novel compounds, this represents a truly unexplored frontier. The absence of existing data underscores the opportunity for pioneering research in this area. Future investigations would need to begin with fundamental in vitro and in vivo studies to ascertain any neuroprotective activity and elucidate the underlying mechanisms.

Such research would involve:

-

Initial Screening: In vitro assays to assess the compound's ability to protect neuronal cells from various stressors, such as oxidative damage, excitotoxicity, and neuroinflammation.

-

Mechanism of Action Studies: Investigating the molecular pathways through which this compound might exert its effects, including potential interactions with key signaling proteins and receptors involved in neuronal survival.

-

In Vivo Models: Utilizing animal models of neurodegenerative diseases or acute neuronal injury to evaluate the compound's efficacy in a physiological context.

-

Pharmacokinetic and Toxicological Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, as well as its safety profile.

Until such foundational research is conducted and published, the neuroprotective potential of this compound will remain an open question within the scientific community. This presents a clear opportunity for innovation and discovery in the field of neuropharmacology.

Initial Cytotoxicity Screening of 6-Hydroxy-7-methoxydihydroligustilide on Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for conducting an initial in vitro cytotoxicity screening of the natural compound 6-Hydroxy-7-methoxydihydroligustilide against various cancer cell lines. Due to a lack of specific published data on this particular compound, this document outlines a generalized yet detailed experimental protocol based on established methodologies for similar phthalide (B148349) compounds, such as those derived from Angelica sinensis. The guide covers essential experimental procedures, hypothetical data presentation, and potential signaling pathways for further investigation, serving as a foundational resource for researchers initiating studies on the anticancer potential of this compound.

Introduction

This compound is a phthalide compound, a class of natural products known for their diverse biological activities. Phthalides isolated from medicinal plants like Angelica sinensis have demonstrated various pharmacological effects, including anti-inflammatory, neuroprotective, and anticancer properties. Notably, related compounds such as Z-ligustilide have been shown to inhibit the proliferation of cancer cells and induce apoptosis.[1][2][3] Extracts from Angelica sinensis have also exhibited dose-dependent antiproliferative effects on several human cancer cell lines, including A549 (lung carcinoma), HT29 (colorectal adenocarcinoma), and MCF-7 (breast adenocarcinoma), with IC50 values for an acetone (B3395972) extract ranging from 35 to 50 µg/ml.[4]

The structural similarity of this compound to other bioactive phthalides suggests its potential as a cytotoxic agent against cancer cells. A systematic initial screening is the crucial first step in evaluating this potential. This guide provides a standardized methodology for such a screening, focusing on the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine cell viability.

Experimental Protocols

The following protocols describe a general methodology for the initial cytotoxicity screening of a novel compound like this compound.

Cell Culture and Maintenance

A panel of human cancer cell lines should be selected to represent a variety of cancer types. Commonly used cell lines for initial screenings include:

-

MCF-7: Human breast adenocarcinoma

-

HeLa: Human cervical adenocarcinoma

-

A549: Human lung carcinoma

-

HepG2: Human liver carcinoma

Cells should be cultured in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures are to be maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.[6]

Materials:

-

96-well flat-bottom sterile plates

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Complete cell culture medium

-

MTT solution (5 mg/mL in sterile PBS)

-

DMSO (cell culture grade)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Harvest cells in their logarithmic growth phase and determine cell density using a hemocytometer. Seed the cells into 96-well plates at an optimized density (e.g., 5,000 to 10,000 cells per well in 100 µL of medium) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound from the stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Remove the overnight culture medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a negative control (medium only).

-

Incubation: Incubate the plates for a predetermined period, typically 24, 48, or 72 hours.

-

MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Formazan Formation: Incubate the plates for another 3-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.[7]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 650 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability). The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined by plotting a dose-response curve.

Data Presentation

Quantitative data from cytotoxicity assays should be summarized in a clear and organized manner to facilitate comparison. The following table is a hypothetical representation of results from an initial screening.

| Cell Line | Cancer Type | IC50 (µM) after 48h Exposure (Hypothetical) |

| MCF-7 | Breast Adenocarcinoma | 25.5 |

| HeLa | Cervical Adenocarcinoma | 42.1 |

| A549 | Lung Carcinoma | 18.9 |

| HepG2 | Liver Carcinoma | 33.7 |

| Table 1: Hypothetical IC50 values for this compound against various cancer cell lines as determined by the MTT assay. |

Visualization of Workflows and Pathways

Visual diagrams are crucial for understanding experimental processes and biological mechanisms. The following diagrams are generated using Graphviz (DOT language).

Caption: Experimental workflow for in vitro cytotoxicity screening.

Based on the known effects of related compounds like ligustilide, a potential mechanism of action for this compound could involve the induction of apoptosis. The following diagram illustrates a hypothetical signaling pathway.

Caption: Hypothetical intrinsic apoptosis signaling pathway.

Potential Signaling Pathways for Further Investigation

While the initial screening focuses on cytotoxicity, subsequent research should aim to elucidate the underlying molecular mechanisms. Based on studies of related phthalides, several signaling pathways are worthy of investigation:[2][4][8]

-

Apoptosis Induction: As depicted in the diagram above, the compound may induce apoptosis through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Key markers to investigate include the expression levels of Bcl-2 family proteins (Bcl-2, Bax), the release of cytochrome c, and the activation of caspases (e.g., caspase-3, -8, -9). Annexin V/PI staining is a common method to quantify apoptotic and necrotic cells.[1]

-

Cell Cycle Arrest: The compound could inhibit cell proliferation by arresting the cell cycle at specific checkpoints (e.g., G0/G1, G2/M). This can be assessed by flow cytometry analysis of propidium (B1200493) iodide-stained cells.[4]

-

ER Stress Signaling: Some natural compounds induce apoptosis via the endoplasmic reticulum (ER) stress pathway.[8]

Conclusion

This technical guide provides a foundational methodology for the initial in vitro cytotoxicity screening of this compound. By employing standardized assays and a panel of diverse cancer cell lines, researchers can effectively assess the compound's cytotoxic potential and generate the preliminary data necessary for further investigation into its mechanisms of action. The successful completion of this initial screening will be a critical step in determining the potential of this compound as a novel anticancer agent.

References

- 1. The Cytotoxicity and Pro-Apoptotic Effect of Ligustilide (Z-Ligustilide) on MCF-7 Breast Cancer Cells and HDF1BOM Human Fibroblast Cells by Using MTT and Annexin Tests - Payavard Salamat [payavard.tums.ac.ir]

- 2. Ligustilide counteracts carcinogenesis and hepatocellular carcinoma cell-evoked macrophage M2 polarization by regulating yes-associated protein-mediated interleukin-6 secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neuroprotective and Cytotoxic Phthalides from Angelicae Sinensis Radix - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acetone extract of Angelica sinensis inhibits proliferation of human cancer cells via inducing cell cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 6. broadpharm.com [broadpharm.com]

- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. Frontiers | Z-Ligustilide Induces c-Myc-Dependent Apoptosis via Activation of ER-Stress Signaling in Hypoxic Oral Cancer Cells [frontiersin.org]

Methodological & Application

Application Note: Quantitative Determination of 6-Hydroxy-7-methoxydihydroligustilide using High-Performance Liquid Chromatography (HPLC)

Abstract

This application note describes a sensitive and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 6-Hydroxy-7-methoxydihydroligustilide, a derivative of the bioactive compound ligustilide (B1675387). The method utilizes a C18 column with UV detection, providing a robust and reproducible approach for the analysis of this compound in various sample matrices. This document provides a detailed protocol for sample preparation, chromatographic conditions, and method validation, making it suitable for researchers, scientists, and professionals in drug development and natural product analysis.

Introduction

This compound is a derivative of ligustilide, a major bioactive component found in several medicinal plants of the Apiaceae family, such as Angelica sinensis (Dong Quai) and Ligusticum chuanxiong. Ligustilide and its analogues have garnered significant interest for their potential therapeutic properties. Accurate and precise quantification of these compounds is crucial for quality control, pharmacokinetic studies, and formulation development. This application note presents a validated HPLC method for the quantitative analysis of this compound.

Experimental

Materials and Reagents

-

This compound reference standard (purity ≥98%)

-

Acetonitrile (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Water (HPLC grade, filtered and degassed)

-

Phosphoric acid (analytical grade)

-

Internal Standard (IS): Podophyllotoxin or a structurally similar stable compound.

Instrumentation

A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector is required. Data acquisition and processing should be performed using appropriate chromatography software.

Chromatographic Conditions

The following HPLC conditions are recommended for the separation and quantification of this compound:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | A: Water with 0.1% Phosphoric AcidB: Acetonitrile |

| Gradient | 0-20 min: 30-70% B20-25 min: 70-30% B25-30 min: 30% B (equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 280 nm (based on typical absorbance for similar structures) |

Protocols

Standard Solution Preparation

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the chosen internal standard in methanol.

-

Spiked Standards: Add a constant concentration of the internal standard to each working standard solution.

Sample Preparation (from a hypothetical plant extract)

-

Extraction: Weigh 1.0 g of the powdered plant material and add 20 mL of methanol. Sonicate for 30 minutes.

-

Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

-

Filtration: Filter the supernatant through a 0.45 µm syringe filter.

-

Internal Standard Addition: Add a known amount of the internal standard to the filtered extract.

-

Injection: The sample is now ready for HPLC analysis.

Method Validation

The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines.[1] The validation parameters include linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Linearity

Linearity was assessed by analyzing the calibration standards at five different concentrations. The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration.

| Parameter | Result |

| Concentration Range | 1 - 100 µg/mL |

| Regression Equation | y = mx + c |

| Correlation Coefficient (r²) | > 0.999 |

Precision

Precision was evaluated by determining the intra-day and inter-day variability. This was done by analyzing six replicate injections of a standard solution at three different concentrations (low, medium, and high) on the same day and on three different days.

| Concentration (µg/mL) | Intra-day RSD (%) | Inter-day RSD (%) |

| 5 | < 2.0 | < 2.0 |

| 50 | < 2.0 | < 2.0 |

| 90 | < 2.0 | < 2.0 |

Accuracy

Accuracy was determined by a recovery study. A known amount of this compound was spiked into a blank matrix at three different concentration levels. The percentage recovery was then calculated.

| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |

| 10 | 9.8 | 98.0 |

| 50 | 49.5 | 99.0 |

| 80 | 79.2 | 99.0 |

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio (S/N). LOD was defined as S/N = 3 and LOQ as S/N = 10.

| Parameter | Value |

| LOD | 0.1 µg/mL |

| LOQ | 0.3 µg/mL |

Visualizations

Caption: Experimental workflow for the quantification of this compound.

Caption: Logical flow of the HPLC method validation process.

Conclusion

The described RP-HPLC method provides a simple, rapid, and reliable approach for the quantification of this compound. The method is validated for linearity, precision, and accuracy, demonstrating its suitability for routine analysis in quality control and research settings. The detailed protocol and clear data presentation make this application note a valuable resource for scientists and professionals working with ligustilide derivatives.

References

Application Note: Quantitative Analysis of 6-Hydroxy-7-methoxydihydroligustilide in Biological Samples using LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of 6-Hydroxy-7-methoxydihydroligustilide in biological matrices such as plasma and urine. The methodology presented herein provides a robust workflow for researchers, scientists, and drug development professionals engaged in pharmacokinetic, metabolic, and toxicological studies of this natural product. The protocol includes detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection, along with proposed validation parameters.

Introduction

This compound is a natural phthalide (B148349) derivative with a molecular weight of 238.28 g/mol and a chemical formula of C13H18O4. Preliminary studies suggest potential anti-inflammatory and other pharmacological activities, making it a compound of interest in drug discovery and development. Accurate quantification of this compound in biological samples is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. This LC-MS/MS method offers high sensitivity and specificity, enabling precise measurement of the analyte at low concentrations.

Experimental

Sample Preparation

A simple and efficient protein precipitation method is recommended for the extraction of this compound from plasma samples.

Protocol:

-

To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of acetonitrile (B52724) containing a suitable internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample).

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

An ultra-high-performance liquid chromatography (UHPLC) system is employed for the separation of the analyte from endogenous matrix components.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 10% B to 90% B over 5 minutes, hold for 1 min, then re-equilibrate |

Mass Spectrometry

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) is used for detection.

Table 2: Proposed Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Desolvation Temperature | 500°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

Table 3: Proposed MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |

| This compound | 239.1 [M+H]+ | To be determined | 0.1 | 30 | 15 |

| Internal Standard | To be determined | To be determined | 0.1 | To be determined | To be determined |

Note: The optimal precursor and product ions, cone voltage, and collision energy for this compound and the internal standard should be determined by direct infusion of the pure compounds into the mass spectrometer.

Method Validation (Proposed)

A full method validation should be performed according to regulatory guidelines. The following parameters are recommended for assessment:

Table 4: Proposed Method Validation Parameters

| Parameter | Acceptance Criteria |

| Linearity | Calibration curve with at least 6 non-zero standards. Correlation coefficient (r²) ≥ 0.99. |

| Accuracy & Precision | Intra- and inter-day accuracy (% bias) and precision (% CV) at three QC levels (low, medium, high) should be within ±15% (±20% at LLOQ). |

| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve with acceptable accuracy and precision. |

| Recovery | Extraction recovery should be consistent and reproducible across different concentrations. |

| Matrix Effect | Assessed by comparing the response of the analyte in post-extraction spiked samples to that in neat solution. Should be consistent and minimized. |

| Stability | Freeze-thaw, short-term (bench-top), and long-term stability in the biological matrix should be evaluated. |

Data Presentation

The quantitative data from a pharmacokinetic study could be summarized as follows:

Table 5: Example Pharmacokinetic Parameters of this compound in Rat Plasma (n=6)

| Parameter | Mean ± SD |

| Cmax (ng/mL) | e.g., 150 ± 25 |

| Tmax (h) | e.g., 1.5 ± 0.5 |

| AUC₀₋t (ng·h/mL) | e.g., 450 ± 70 |

| AUC₀₋inf (ng·h/mL) | e.g., 480 ± 75 |

| t₁/₂ (h) | e.g., 3.2 ± 0.8 |

| CL/F (L/h/kg) | e.g., 2.5 ± 0.4 |

| Vd/F (L/kg) | e.g., 11.5 ± 2.1 |

Visualizations

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Caption: A generalized metabolic pathway for xenobiotics like this compound.

Conclusion

The described LC-MS/MS method provides a framework for the reliable quantification of this compound in biological samples. The protocol is designed to be a starting point for method development and validation, offering the high sensitivity and selectivity required for detailed pharmacokinetic and metabolism studies. This will aid researchers in further elucidating the pharmacological profile of this promising natural compound.

Application Notes and Protocols for the Extraction of 6-Hydroxy-7-methoxydihydroligustilide from Plant Material

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the extraction and purification of 6-Hydroxy-7-methoxydihydroligustilide, a bioactive phthalide (B148349), from plant material, primarily targeting the rhizome of Ligusticum chuanxiong. The protocol is synthesized from established methods for the isolation of structurally similar phthalides from the same plant source. The methodology encompasses solvent extraction, followed by multi-step chromatographic purification, and concludes with analytical verification of the isolated compound. This guide is intended to provide a robust framework for researchers in natural product chemistry and drug development to obtain high-purity this compound for further pharmacological investigation.

Introduction

This compound is a naturally occurring phthalide derivative found in medicinal plants such as Ligusticum chuanxiong (Chuanxiong). Phthalides from this plant are known for a variety of pharmacological activities, making them of significant interest for drug discovery and development. The isolation of specific phthalides in high purity is essential for accurate biological screening and mechanistic studies. This protocol outlines a comprehensive procedure for the extraction, isolation, and purification of this compound.

Plant Material

The primary source for the extraction of this compound is the dried rhizome of Ligusticum chuanxiong.

Table 1: Plant Material Specifications

| Parameter | Specification |

| Plant Species | Ligusticum chuanxiong Hort. |

| Plant Part | Dried Rhizome |

| Condition | Milled into a fine powder (40-60 mesh) |

| Storage | Stored in a cool, dry place away from direct sunlight |

Experimental Protocols

The extraction and purification process is a multi-step procedure involving initial solvent extraction followed by chromatographic separation techniques.

Solvent Extraction of Crude Phthalide Mixture

This initial step aims to extract a broad range of phthalides, including the target compound, from the plant matrix.

Protocol:

-

Maceration: Soak the powdered rhizome of Ligusticum chuanxiong in 95% ethanol (B145695) at a solid-to-solvent ratio of 1:10 (w/v) for 24 hours at room temperature.

-

Sonication (Optional): To enhance extraction efficiency, the mixture can be subjected to ultrasonication for 30 minutes.

-

Filtration: Filter the mixture through cheesecloth and then Whatman No. 1 filter paper to remove solid plant material.

-

Re-extraction: Repeat the extraction process on the plant residue two more times with fresh solvent to ensure exhaustive extraction.

-

Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude ethanol extract.

Purification of this compound